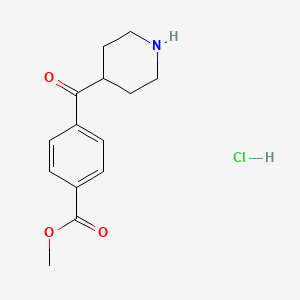

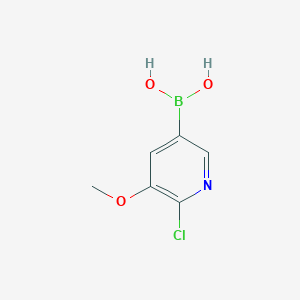

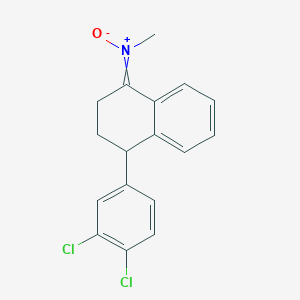

![molecular formula C14H24N4 B1425703 5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine CAS No. 1275520-86-9](/img/structure/B1425703.png)

5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine

Overview

Description

“5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine” is a chemical compound. It has a molecular weight of 192.26 . The IUPAC name for this compound is 5-(4-methyl-1-piperazinyl)-2-pyridinamine . The InChI code for this compound is 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) .

Molecular Structure Analysis

The molecular structure of “5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine” can be represented by the InChI code: 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Application 1: Anti-Inflammatory Agent

- Summary of the Application: This compound has been studied for its potential anti-inflammatory effects. It was tested in various models of inflammation, including the acetic acid-induced abdominal writhing test, tail flick test, formalin-induced pain test, paw oedema and pleurisy induced by carrageenan .

- Methods of Application or Experimental Procedures: The compound was administered orally at doses of 50, 100, or 200 mg/kg. The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .

- Results or Outcomes: The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner. An intermediate dose (100 mg/kg, p.o.) reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Application 2: SIRT6 Inhibitor

- Summary of the Application: This compound has been identified as a potential inhibitor of SIRT6, a deacetylase of histone H3. Inhibitors of SIRT6 are considered potential agents for the treatment of diabetes .

- Methods of Application or Experimental Procedures: The compound was tested for its inhibitory activity against SIRT6 using the Fluor de Lys (FDL) assay, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) assays .

- Results or Outcomes: The compound showed an IC50 value of 4.93 μM against SIRT6 in the FDL assay. It displayed KD values of 9.76 μM and 10 μM in SPR and ITC assays, respectively. In a mouse model of type 2 diabetes, the compound significantly increased the level of glucose transporter GLUT-1, thereby reducing blood glucose .

Application 3: Lipoxygenase and Xanthine Oxidase Inhibitor

- Summary of the Application: The compound has been evaluated as a potential inhibitor of lipoxygenase and xanthine oxidase .

- Methods of Application or Experimental Procedures: The compound was tested for its inhibitory activity against lipoxygenase and xanthine oxidase .

- Results or Outcomes: The specific results or outcomes of this study were not provided in the search results .

Application 4: Imatinib Structural Analogue

- Summary of the Application: This compound is structurally similar to Imatinib, a therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases .

- Methods of Application or Experimental Procedures: The compound could be evaluated for its inhibitory activity against tyrosine kinases, similar to Imatinib .

- Results or Outcomes: The specific results or outcomes of this study were not provided in the search results .

Application 5: Inhibitor of Lipoxygenase and Xanthine Oxidase

- Summary of the Application: The compound has been evaluated as a potential inhibitor of lipoxygenase and xanthine oxidase .

- Methods of Application or Experimental Procedures: The compound was tested for its inhibitory activity against lipoxygenase and xanthine oxidase .

- Results or Outcomes: The specific results or outcomes of this study were not provided in the search results .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4/c1-3-6-15-14-5-4-13(11-16-14)12-18-9-7-17(2)8-10-18/h4-5,11H,3,6-10,12H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYJRSZZCTVRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=C(C=C1)CN2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

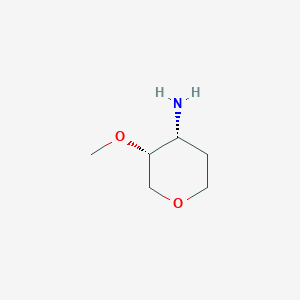

![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)

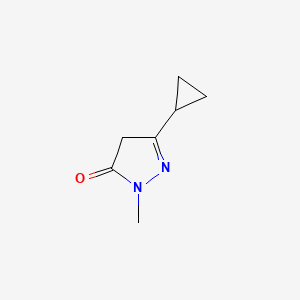

![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)

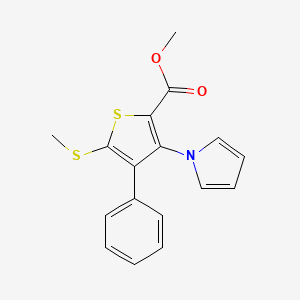

![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)